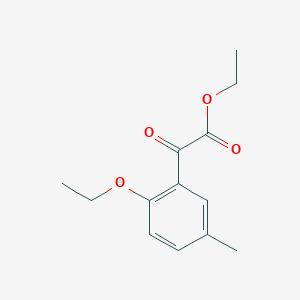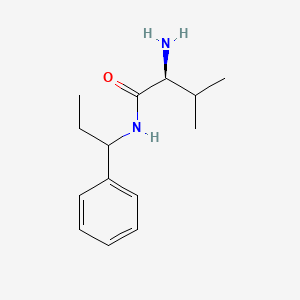
1-(5-Fluoro-2-methylphenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)butan-1-ol is an organic compound with the molecular formula C10H13FO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-6-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoro-2-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: 1-(3-Fluoro-6-methylphenyl)-1-butanone, 1-(3-Fluoro-6-methylphenyl)butanoic acid.
Reduction: 1-(3-Fluoro-6-methylphenyl)butane, this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the phenyl ring contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction.
Comparación Con Compuestos Similares
- 1-(3-Fluoro-6-methylphenyl)ethanol
- 1-(3-Fluoro-6-methylphenyl)propanol
- 1-(3-Fluoro-6-methylphenyl)pentanol
Comparison: 1-(5-Fluoro-2-methylphenyl)butan-1-ol is unique due to its specific butanol chain length, which influences its physical and chemical properties. Compared to its shorter or longer chain analogs, this compound may exhibit different solubility, reactivity, and biological activity. The presence of the fluorine atom also imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFQQBWAYCUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(5-ethylfuran-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B7871400.png)
![Propyl[(quinolin-4-yl)methyl]amine](/img/structure/B7871401.png)
![Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine](/img/structure/B7871404.png)





